molecular formula C17H16Cl2N2O3 B5467655 N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide

N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide

カタログ番号 B5467655
分子量: 367.2 g/mol
InChIキー: PXMKDMPJBXBUAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the major inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase results in an increase in GABA levels in the brain. This increase in GABA levels has been shown to have potential therapeutic effects in a number of neurological and psychiatric disorders.

作用機序

N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have potential therapeutic effects in a number of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its mechanism of action as a GABA transaminase inhibitor. By increasing GABA levels in the brain, this compound has been shown to have anxiolytic, anticonvulsant, and antidepressant effects. In addition, this compound has been shown to have potential as a treatment for cocaine addiction, as it has been shown to decrease cocaine self-administration in preclinical models.

実験室実験の利点と制限

One advantage of N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide as a research tool is its selectivity for GABA transaminase inhibition. This selectivity allows for the specific manipulation of GABA levels in the brain, without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of GABA in the brain over extended periods of time.

将来の方向性

There are a number of potential future directions for research on N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide. One area of interest is the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. In addition, further research is needed to better understand the mechanisms underlying the effects of this compound on cocaine addiction, and to determine whether it has potential as a treatment for other substance use disorders. Finally, research is needed to develop more stable and longer-lasting formulations of this compound, which would allow for more consistent manipulation of GABA levels in the brain over extended periods of time.

合成法

N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 3,4-dichloroaniline with furan-2-carboxylic acid, followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

科学的研究の応用

N-(3,4-dichlorophenyl)-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in a number of neurological and psychiatric disorders. It has been shown to have efficacy in preclinical models of epilepsy, anxiety, and depression. In addition, this compound has been shown to have potential as a treatment for cocaine addiction, as it has been shown to decrease cocaine self-administration in preclinical models.

特性

IUPAC Name

N-(3,4-dichlorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c18-13-4-3-12(10-14(13)19)20-16(22)11-5-7-21(8-6-11)17(23)15-2-1-9-24-15/h1-4,9-11H,5-8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMKDMPJBXBUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。